Bienvenue dans la boutique en ligne BenchChem!

Deoxycorticosterone sulfate

Pharmacokinetics Steroid Metabolism Metabolic Clearance Rate

Deoxycorticosterone sulfate (DOC-SO₄, CAS 1420-82-2) is the C-21 sulfate ester conjugate of the endogenous mineralocorticoid deoxycorticosterone (DOC). As a sulfated steroid, it possesses markedly greater aqueous solubility than its non-sulfated parent, facilitating its role as a circulating reservoir and transport form.

Molecular Formula C21H30O6S
Molecular Weight 410.5 g/mol
CAS No. 1420-82-2
Cat. No. B072043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycorticosterone sulfate
CAS1420-82-2
Synonymsdeoxycorticosterone sulfate
Molecular FormulaC21H30O6S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C
InChIInChI=1S/C21H30O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3,(H,24,25,26)/t15-,16-,17-,18+,20-,21-/m0/s1
InChIKeyPFWWYTIRUGAMOH-YFWFAHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxycorticosterone Sulfate (CAS 1420-82-2): A Sulfated Mineralocorticoid Precursor for Targeted Endocrine and Metabolic Research Procurement


Deoxycorticosterone sulfate (DOC-SO₄, CAS 1420-82-2) is the C-21 sulfate ester conjugate of the endogenous mineralocorticoid deoxycorticosterone (DOC). As a sulfated steroid, it possesses markedly greater aqueous solubility than its non-sulfated parent, facilitating its role as a circulating reservoir and transport form [1]. DOC-SO₄ is biosynthesized via sulfotransferase-mediated sulfation of DOC, primarily in the liver and extra-adrenal tissues, and can be hydrolyzed back to active DOC by steroid 21-sulfatase in target tissues such as placenta and kidney [2]. Its plasma levels surge approximately 100-fold during pregnancy due to placental conversion of fetal-derived precursors, distinguishing it from other mineralocorticoid conjugates [3].

Why Deoxycorticosterone Acetate or Pivalate Cannot Substitute for Deoxycorticosterone Sulfate in Preclinical & Analytical Workflows


Deoxycorticosterone sulfate is not pharmacokinetically or analytically interchangeable with the acetate (DOCA) or pivalate (DOCP) esters commonly used as therapeutic mineralocorticoids. DOCA and DOCP are designed as long-acting, lipophilic depot formulations for intramuscular administration in replacement therapy, exhibiting minimal aqueous solubility (DOCA: <0.1 mg/mL in water) . In contrast, the sulfate conjugate is a naturally occurring, water-soluble circulating metabolite with a metabolic clearance rate (MCR) of approximately 495 L/24h/m² [1]—approximately half the MCR of unconjugated DOC (~956–1056 L/24h/m²) [2]. Critically, DOC-SO₄ is cleared from plasma 10–100 times faster than most other steroid sulfates (e.g., DHEAS, which has a half-life of 7–22 hours [3]), rendering its pharmacokinetic profile uniquely challenging for analytical detection and requiring specialized, high-specificity assays [4]. Generic substitution with DOCA or DOCP compromises both the physiological relevance of experimental models and the accuracy of quantitative determinations.

Quantitative Differentiation Evidence: Deoxycorticosterone Sulfate vs. DOC, DOCA, DOCP & Other Steroid Sulfates


Metabolic Clearance Rate: DOC-SO₄ vs. Unconjugated DOC in Humans

Deoxycorticosterone sulfate exhibits a metabolic clearance rate (MCR) of 495 ± 31.7 L/24h/m² in men and non-pregnant women [1]. This is approximately half the MCR of unconjugated deoxycorticosterone (DOC), which ranges from 956 to 1,056 L/24h/m² in human subjects [2]. The slower clearance of the sulfate conjugate relative to free DOC indicates that sulfation reduces the rate of metabolic elimination, thereby extending the circulating half-life of the steroid in its conjugated form. This differential is critical for studies requiring sustained exposure to a DOC-equivalent reservoir.

Pharmacokinetics Steroid Metabolism Metabolic Clearance Rate

Plasma Clearance Rate: DOC-SO₄ vs. Other Steroid Sulfates (DHEAS as Representative Comparator)

DOC-SO₄ is cleared from plasma at a rate that is 10–100 times faster than that of most other steroid sulfates, including dehydroepiandrosterone sulfate (DHEAS) [1]. DHEAS exhibits a terminal half-life of approximately 7–22 hours [2], whereas DOC-SO₄ undergoes rapid biliary excretion and intestinal bacterial metabolism, with clearance rates in the range of 618 to 10,701 L/24h [3]. This uniquely rapid clearance is attributed to the efficient hepatic extraction of DOC-SO₄ into bile, followed by irreversible intestinal metabolism, rather than renal excretion [4]. No other endogenous steroid sulfate approaches this magnitude of clearance rate.

Steroid Sulfate Clearance Pharmacokinetics Biliary Excretion

Pregnancy-Associated Plasma Surge: DOC-SO₄ Levels in Near-Term Pregnant Women vs. Non-Pregnant Individuals

Plasma concentrations of DOC-SO₄ in near-term pregnant women are approximately 100-fold higher than those in men or non-pregnant women [1]. This dramatic elevation is driven by placental conversion of fetal-derived pregnenolone-3,21-disulfate to DOC-SO₄, not by increased maternal adrenal secretion [2]. In contrast, unconjugated DOC levels do not exhibit a comparable pregnancy-associated surge, and other steroid sulfates (e.g., DHEAS) show only modest changes in pregnancy. In fetal umbilical cord plasma, DOC-SO₄ levels range from 17 to 154 ng/mL, significantly exceeding DOC levels (1.6–10.4 ng/mL) [3].

Obstetric Endocrinology Placental Steroidogenesis Biomarker Discovery

Analytical Detection Specificity: Anti-DOC-SO₄ Antibody Affinity and Assay Precision

A radioimmunoassay (RIA) developed for DOC-SO₄ without prior hydrolysis uses antisera raised in guinea pigs that exhibit an affinity constant (Ka) of 1.86 × 10⁹ M⁻¹ and excellent specificity for DOC-SO₄ [1]. The assay achieves a working range of 50–5,000 pg with a coefficient of variation (CV) of less than 10% in plasma [2]. This level of specificity is critical because DOC-SO₄ cannot be reliably quantified by standard LC-MS/MS steroid panels that target unconjugated DOC or DOCA; the sulfate moiety requires either dedicated MRM transitions or hydrolysis followed by indirect quantification, which introduces variability. In contrast, generic DOC assays typically show cross-reactivity with other Δ⁴-3-ketosteroids.

Radioimmunoassay Analytical Chemistry Steroid Quantification

Enzyme Substrate Kinetics: Steroid 21-Sulfatase KM for DOC-SO₄ vs. C-21 Sulfotransferase KM for DOC

In human placental tissue, steroid 21-sulfatase catalyzes the hydrolysis of DOC-SO₄ to DOC with an apparent KM of 100 µM [1]. Conversely, in human fetal kidney cytosol, the C-21 hydroxysteroid sulfotransferase that synthesizes DOC-SO₄ from DOC exhibits an apparent KM of 4.7 µM for DOC [2]. The ~21-fold higher KM of the sulfatase compared to the sulfotransferase indicates that DOC-SO₄ hydrolysis requires substantially higher substrate concentrations for half-maximal velocity, suggesting that DOC-SO₄ serves as a relatively stable reservoir that is hydrolyzed only when concentrations are sufficiently elevated (e.g., in fetal circulation). This kinetic asymmetry is not observed with other steroid sulfate pairs such as estrone sulfate/estrone, where the sulfatase KM is typically in the low micromolar range.

Enzyme Kinetics Sulfatase Activity Placental Metabolism

Optimal Research & Industrial Application Scenarios for Deoxycorticosterone Sulfate (CAS 1420-82-2)


Fetoplacental Steroid Metabolism and Pregnancy Hypertension Research

DOC-SO₄ is the analyte of choice for investigating placental steroid 21-sulfatase activity and its role in pregnancy-induced hypertension. Its 100-fold surge in maternal plasma during near-term gestation [1], coupled with the high KM (100 µM) of placental sulfatase for DOC-SO₄ [2], enables researchers to study the hydrolytic release of active DOC at the maternal-fetal interface. Procurement of high-purity DOC-SO₄ reference standard is mandatory for calibrating LC-MS/MS or RIA methods in these studies, as no other mineralocorticoid conjugate exhibits this pregnancy-specific pharmacokinetic signature.

Hepatic Sulfotransferase and Sex-Dimorphic Metabolism Studies

The intrahepatic fractional conversion of DOC to DOC-SO₄ is significantly greater in premenopausal women (0.72 ± 0.118) than in men (0.28 ± 0.036, P < 0.005) [1], establishing DOC-SO₄ as a sensitive probe substrate for studying sex-hormone-dependent regulation of hepatic sulfotransferase activity. Researchers investigating gonadal hormone effects on phase II metabolism should select DOC-SO₄ as the endpoint analyte rather than DOC or DOCA, as the latter compounds do not capture this sex-dimorphic sulfation step.

Rapid-Clearance Steroid Sulfate Pharmacokinetic Modeling

DOC-SO₄'s uniquely rapid plasma clearance (10–100 times faster than DHEAS and other steroid sulfates) [1] and its MCR of 495 L/24h/m² [2] make it an ideal model compound for studying the interplay between hepatic biliary excretion and intestinal bacterial deconjugation of steroid sulfates. Pharmaceutical scientists developing oral steroid formulations or investigating enterohepatic recirculation should use DOC-SO₄ rather than DHEAS as the probe sulfate, because its clearance mechanism is predominantly biliary rather than renal, providing a cleaner experimental model for hepatic excretion studies.

Diagnostic Biomarker Validation for 11β-Hydroxylase Deficiency in Neonates

Neonatal serum DOC-SO₄ levels are elevated in congenital adrenal hyperplasia due to 11β-hydroxylase deficiency and are suppressed in a dose-dependent manner by glucocorticoid therapy, paralleling DOC and 11-deoxycortisol levels [1]. DOC-SO₄ thus serves as a confirmatory biomarker in neonatal screening programs. Clinical laboratories developing tandem mass spectrometry-based newborn screening panels should include DOC-SO₄ as an analyte, as it provides an additional, independent indicator of 11β-hydroxylase deficiency beyond the standard unconjugated steroid markers.

Quote Request

Request a Quote for Deoxycorticosterone sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.